Boc-HomoArg(NO2)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

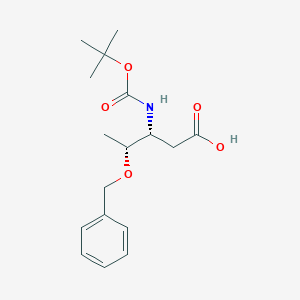

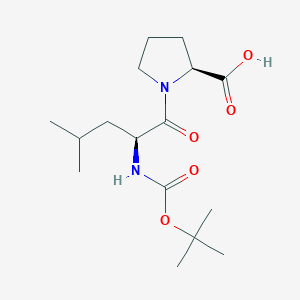

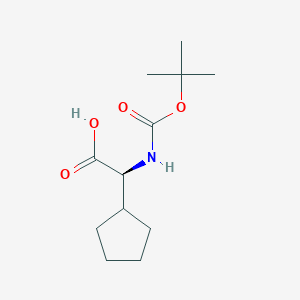

Boc-HomoArg(NO2)-OH, also known as (2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, is a chemical compound with the molecular formula C12H23N5O6. It is used for research purposes .

Synthesis Analysis

The synthesis of Boc-HomoArg(NO2)-OH is typically carried out in a laboratory setting. Companies like Creative Peptides offer custom peptide synthesis, process development, and GMP manufacturing for this compound .Molecular Structure Analysis

The molecular weight of Boc-HomoArg(NO2)-OH is 333.34 g/mol. Its structure includes a nitramido group, a carbonyl group, and an amino group .Physical And Chemical Properties Analysis

Boc-HomoArg(NO2)-OH has a molecular formula of C12H23N5O6 and a molecular weight of 333.34 . Additional physical and chemical properties are not specified in the available sources.Aplicaciones Científicas De Investigación

Pollution Control and Water Treatment

Research on pollution control of surface waters demonstrates the utility of highly oxidizing species in abating organic pollutants. Techniques utilizing electrical discharge in humid air, coupled with catalysts like powdered oyster shell, have shown promise in reducing pollutants by significant percentages (Estella Njoyim-Tamungang et al., 2011). This indicates the potential for chemical compounds with oxidizing properties, similar to those inferred for "Boc-HomoArg(NO2)-OH," to contribute to environmental remediation efforts.

Photocatalysis for Air Cleaning

N-doped materials have been studied for their visible light photocatalytic activity, especially for air cleaning applications. The synthesis of hierarchical hollow microspheres for efficient removal of nitrogen oxides in air showcases the relevance of nitrogen-doped compounds in enhancing photocatalytic performance (F. Dong et al., 2013). Given the nitro group in "Boc-HomoArg(NO2)-OH," research into nitrogen functionality within materials offers insights into potential applications in environmental photocatalysis.

Novel Photocatalytic Materials

The development of novel photocatalytic materials, such as heterojunctions combining different compounds for enhanced charge separation and increased photocatalytic activity, is a significant area of research (Shu-yun Wu et al., 2020). The exploration of these materials for applications like dye degradation under visible light emphasizes the importance of designing and synthesizing chemical compounds with specific functional groups for targeted scientific applications.

Chemical Synthesis and Organic Reactions

The enantioselective synthesis of planar chiral ferrocenes using ligands demonstrates the intricate applications of specific chemical groups in catalyzing reactions with high selectivity (Yan Shi et al., 2013). This research underlines the potential of compounds like "Boc-HomoArg(NO2)-OH" in facilitating or influencing organic reactions, given their structural or functional group similarities.

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIPSHDRWHZYOM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-HomoArg(NO2)-OH | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)